molecular formula C20H19ClN2O3 B4664375 3-(2-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide

3-(2-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide

Cat. No. B4664375
M. Wt: 370.8 g/mol
InChI Key: UFRLFTSAMQPEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide is a synthetic compound that belongs to the class of isoxazolecarboxamide derivatives. It has attracted the attention of many researchers due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Mechanism of Action

The exact mechanism of action of 3-(2-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide is still not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways and molecular targets, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to modulate the expression of various genes and proteins involved in cell proliferation, apoptosis, and immune response.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(2-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide in lab experiments is its high potency and specificity. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the research and development of 3-(2-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide. Some of these include:
1. Investigating its potential use as a therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
2. Exploring its anti-cancer properties and potential use in cancer therapy.
3. Studying its effects on the immune system and its potential use in the treatment of autoimmune diseases.
4. Investigating its potential as a tool for studying the molecular mechanisms of various signaling pathways and molecular targets.
In conclusion, 3-(2-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide is a synthetic compound with great potential for various applications in scientific research. Its high potency and specificity make it a valuable tool for studying various molecular targets and signaling pathways. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

3-(2-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use in medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-13-18(19(23-26-13)15-8-4-5-9-16(15)21)20(24)22-12-11-14-7-3-6-10-17(14)25-2/h3-10H,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRLFTSAMQPEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide
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3-(2-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide

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